(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution reactions: Introduction of the 4-fluorophenyl and phenyl groups onto the pyrazole ring.
Formation of the prop-2-enamide moiety: This involves the reaction of the substituted pyrazole with an appropriate acrylamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Various substitution reactions can be performed on the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation products: Phenolic derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds can exhibit antibacterial or antifungal properties.
Medicine
Drug Development: Pyrazole derivatives are studied for their potential as therapeutic agents in treating various diseases, including cancer and inflammatory conditions.
Industry
Agriculture: Some compounds are used as pesticides or herbicides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide
- (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide
Uniqueness
The presence of the 4-fluorophenyl group in (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide may impart unique electronic and steric properties, potentially affecting its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c25-19-12-9-17(10-13-19)24-18(16-28(27-24)21-6-2-1-3-7-21)11-14-23(30)26-20-5-4-8-22(15-20)29(31)32/h1-16H,(H,26,30)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJTXJZIONWETE-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.